Physicochemical Properties of 1-(2-Chloro-4-fluorobenzoyl)piperazine: A Comprehensive Technical Guide
Physicochemical Properties of 1-(2-Chloro-4-fluorobenzoyl)piperazine: A Comprehensive Technical Guide
Executive Summary
As a Senior Application Scientist, evaluating the physicochemical profile of a molecular building block is the critical first step in predicting its behavior in complex biological and chemical systems. 1-(2-Chloro-4-fluorobenzoyl)piperazine (CAS: 926257-29-6) is a highly versatile intermediate frequently utilized in the synthesis of central nervous system (CNS) agents, kinase inhibitors, and advanced active pharmaceutical ingredients (APIs).
This technical guide deconstructs the structural rationale, ionization dynamics, solubility, and chemical stability of this molecule. By moving beyond theoretical parameters and detailing field-proven, self-validating experimental protocols, this whitepaper provides a robust framework for drug development professionals working with this and structurally homologous piperazine derivatives.
Molecular Architecture & Structural Rationale
The utility of 1-(2-Chloro-4-fluorobenzoyl)piperazine stems from the deliberate assembly of three distinct chemical moieties, each serving a specific mechanistic purpose:
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The Piperazine Core: Provides a basic secondary amine. This nitrogen is critical for target engagement (often via hydrogen bonding or ionic interactions with receptor aspartate/glutamate residues) and allows for physicochemical tuning via salt formation (e.g., hydrochloride or mesylate salts).
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The Amide Linkage: Acts as a rigid, metabolically stable connector. Unlike ester linkages, amides are highly resistant to plasma esterases, ensuring the structural integrity of the molecule in systemic circulation.
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The 2-Chloro-4-fluorophenyl Ring: The di-halogenation pattern is a classic medicinal chemistry tactic. The fluorine atom at the para position effectively blocks cytochrome P450-mediated aromatic oxidation. Concurrently, the bulky chlorine atom at the ortho position forces the aromatic ring out of coplanarity with the amide bond, disrupting crystal lattice packing and thereby enhancing solubility compared to a planar, unsubstituted analog.
Core Physicochemical Parameters
To facilitate rapid assessment, the fundamental physicochemical properties of 1-(2-Chloro-4-fluorobenzoyl)piperazine are summarized in Table 1 . These values dictate the molecule's lipophilicity, membrane permeability, and formulation requirements.
| Parameter | Value | Scientific Implication |
| Molecular Formula | C₁₁H₁₂ClFN₂O | Standard di-halogenated piperazine derivative. |
| Molecular Weight | 242.68 g/mol | Well within the Lipinski Rule of 5 (<500 Da), ensuring favorable oral bioavailability. |
| LogP (Lipophilicity) | 1.48 | Optimal balance; high enough for lipid membrane permeation, low enough to maintain aqueous solubility. |
| pKa (Secondary Amine) | ~7.8 | Ensures the molecule exists as an equilibrium mixture of ionized and unionized states at physiological pH. |
| Topological Polar Surface Area (TPSA) | 32.3 Ų | Excellent for blood-brain barrier (BBB) penetration (typically requires <90 Ų). |
| H-Bond Donors / Acceptors | 1 / 3 | Compliant with Lipinski guidelines, minimizing desolvation energy penalties during receptor binding. |
Data synthesized from structural homology models and standard reference databases [1, 2].
Ionization & Lipophilicity Dynamics
Understanding the ionization state of the piperazine nitrogen is paramount. The basicity of the secondary amine (pKa ~7.8) is slightly attenuated compared to unsubstituted piperazine (pKa ~9.7) due to the inductive electron-withdrawing effect of the benzoyl group across the ring system.
According to the Henderson-Hasselbalch relationship, at a physiological pH of 7.4, this compound exists predominantly in its protonated (cationic) state (~71%), with a significant fraction (~29%) remaining as the free base. This dynamic equilibrium is the primary driver of its pharmacokinetic behavior, as outlined by [3]. The protonated form ensures aqueous solubility in the gastric and systemic fluids, while the free base fraction drives passive diffusion across lipophilic cell membranes.
pH-dependent ionization states of the piperazine secondary amine.
Kinetic Solubility Profiling: A Self-Validating Protocol
While a LogP of 1.48 suggests favorable aqueous solubility, experimental verification is mandatory. Standard turbidimetric assays are prone to false positives due to the formation of sub-micron colloidal aggregates. To ensure absolute trustworthiness, the following self-validating kinetic solubility protocol employs ultracentrifugation and LC-MS/MS quantification.
Methodology: High-Fidelity Kinetic Solubility
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Causality of Choice: We utilize ultracentrifugation rather than standard filtration. Filters can unspecifically bind lipophilic compounds, artificially lowering the measured solubility. Conversely, standard benchtop centrifugation (e.g., 10,000 x g) fails to pellet nano-colloids, artificially inflating the result.
Step-by-Step Workflow:
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Stock Preparation: Dissolve 1-(2-Chloro-4-fluorobenzoyl)piperazine in 100% LC-MS grade DMSO to yield a 10 mM stock.
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Aqueous Spiking: Spike 10 µL of the stock into 990 µL of Phosphate Buffered Saline (PBS, pH 7.4) to achieve a 100 µM target concentration with exactly 1% DMSO.
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Equilibration: Incubate the sample at 37°C for 24 hours on an orbital shaker (300 rpm) to ensure thermodynamic equilibrium is reached.
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Phase Separation (Critical Step): Transfer the sample to a polyallomer tube and centrifuge at 100,000 x g for 30 minutes at 37°C.
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Quantification: Carefully aspirate the supernatant and analyze via LC-MS/MS against a multi-point calibration curve.
Self-Validation Criteria:
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Internal Controls: Run Propranolol (high solubility control) and Amiodarone (low solubility control) concurrently.
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System Suitability: The LC-MS/MS calibration curve must exhibit an R² > 0.99.
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Mass Balance Check: If the measured concentration is <90 µM, the pellet must be resolubilized in acetonitrile and quantified to confirm that the "missing" mass precipitated rather than degrading or adhering to the tube walls.
Self-validating kinetic solubility workflow with colloidal separation.
Chemical Stability & Forced Degradation
To predict shelf-life and formulate appropriate storage conditions, the molecule must be subjected to forced degradation. The amide bond in 1-(2-Chloro-4-fluorobenzoyl)piperazine is inherently robust; however, the secondary amine is susceptible to N-oxidation, and extreme pH extremes can force amide hydrolysis.
This protocol is designed in strict adherence to the [4].
Methodology: ICH Q1A(R2) Compliant Forced Degradation
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Causality of Choice: The goal of forced degradation is not to obliterate the molecule, but to generate a 5–20% degradation profile. Degradation beyond 20% risks triggering secondary or tertiary degradation pathways that will never occur under real-world storage conditions, thus generating useless analytical noise.
Step-by-Step Workflow:
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Sample Preparation: Prepare a 1 mg/mL solution of the API in a 50:50 Water:Acetonitrile mixture.
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Acid Hydrolysis: Add 0.1N HCl and heat to 60°C for 24 hours. (Targets the amide bond).
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Base Hydrolysis: Add 0.1N NaOH and heat to 60°C for 24 hours. (Targets the amide bond).
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Oxidative Stress: Add 3% H₂O₂ and incubate at room temperature for 24 hours. (Targets the piperazine nitrogen to form an N-oxide).
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Photolysis: Expose to UV/Vis light yielding a minimum of 1.2 million lux hours and 200 watt hours/square meter (per ICH Q1B).
Self-Validation Criteria:
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Control Sample: An unstressed sample must be kept in the dark at 4°C and analyzed simultaneously to establish baseline purity.
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Chromatographic Resolution: The LC gradient must be optimized such that the resolution (
) between the parent API peak and the closest degradation product peak is (baseline separation). -
Mass Balance: The sum of the parent peak area and all degradation product peak areas must equal 95-105% of the unstressed control peak area. A failure here indicates that a degradation product is either not eluting from the column or lacks a UV chromophore, necessitating MS-only detection.
Forced degradation pathways compliant with ICH Q1A(R2) guidelines.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 762654, 1-Benzoylpiperazine." PubChem. Available at:[Link]
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Avdeef, A. "Absorption and Drug Development: Solubility, Permeability, and Charge State, 2nd Edition." John Wiley & Sons, 2012. Available at:[Link]
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European Medicines Agency / ICH. "ICH Q1A (R2) Stability testing of new drug substances and products - Scientific guideline." International Council for Harmonisation. Available at:[Link]
